molecular formula C38H54Cl2N4O B13780818 Cyanine5 amine

Cyanine5 amine

Cat. No.: B13780818
M. Wt: 653.8 g/mol
InChI Key: ATDODHVIKOGGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine5 amine is a reactive dye belonging to the cyanine family, known for its vibrant fluorescence properties. This compound contains an amino group, making it highly reactive and suitable for various bioconjugation applications. This compound is widely used in fluorescence imaging, molecular labeling, and other biochemical analyses due to its excellent photostability and bright fluorescence in the red region of the spectrum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanine5 amine can be synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Cyanine5 amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyanine5 amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize biological molecules.

    Medicine: Utilized in diagnostic assays, including qPCR and FRET experiments, to detect and quantify biomolecules.

    Industry: Applied in the development of fluorescent dyes for various industrial applications

Mechanism of Action

Cyanine5 amine exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (around 646 nm) and emits light at a longer wavelength (around 662 nm). This fluorescence is due to the excitation of electrons in the polymethine chain, followed by the emission of photons as the electrons return to their ground state. The amino group in this compound allows it to react with various biomolecules, enabling its use in labeling and imaging applications .

Comparison with Similar Compounds

Cyanine5 amine is part of the broader cyanine dye family, which includes compounds such as Cyanine3 amine and Cyanine7 amine. These compounds share similar structures but differ in their absorption and emission wavelengths:

Uniqueness of this compound: this compound is unique due to its optimal excitation and emission wavelengths for red fluorescence, making it highly suitable for applications requiring minimal background fluorescence and high photostability .

Properties

IUPAC Name

6-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N4O.2ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDODHVIKOGGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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